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Introduction

The metabolic reprogramming of cancer cells is a key hallmark of tumorigenesis, with many
tumors exhibiting a heightened dependency on specific metabolic pathways for their growth
and survival. One such critical pathway is the de novo synthesis of serine and glycine, which
provides essential precursors for the biosynthesis of nucleotides, proteins, and lipids, and for
maintaining cellular redox balance. Serine hydroxymethyltransferase (SHMT), existing in both
cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a pivotal enzyme in this pathway,
catalyzing the reversible conversion of serine to glycine. The upregulation of SHMT has been
observed in various cancers, making it an attractive target for therapeutic intervention.[1][2]

Recently, the widely-used antidepressant sertraline has been identified as a potent inhibitor of
both SHMT1 and SHMT2.[1][3] This discovery has opened new avenues for repurposing this
well-characterized drug as a chemical probe to study the roles of SHMT in cancer metabolism
and to explore novel therapeutic strategies. These application notes provide a comprehensive
overview of the use of sertraline as a tool for studying SHMT inhibition, complete with
guantitative data, detailed experimental protocols, and pathway diagrams to guide researchers
in this promising area of study.
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Quantitative Data: Sertraline Inhibition Profile

Sertraline has been demonstrated to bind to and inhibit the activity of both cytosolic (SHMT1)
and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. The following table
summarizes the available quantitative data on the interaction of sertraline with SHMT.

Target Enzyme  Parameter Value Assay Method  Reference
o - Microscale
Binding Affinity ]
SHMT2 (Kd) 13.1 uM Thermophoresis [4]
(MST)
Breast Cancer IC50 (Cell 2.22 UM (48h Cell Viability 5]
Cells (MCF-7) Viability) treatment) Assay

Note: While a direct enzymatic IC50 value for sertraline against purified SHMT is not yet widely
published, the provided binding affinity (Kd) and cell-based IC50 values demonstrate a potent
interaction and cellular effect.

Signaling Pathways and Cellular Effects of SHMT
Inhibition by Sertraline

Inhibition of SHMT by sertraline disrupts the serine-glycine synthesis pathway, leading to a
cascade of downstream cellular effects. This disruption is particularly detrimental to cancer
cells that are addicted to de novo serine/glycine synthesis.[2]

The primary consequence of SHMT inhibition is the depletion of the glycine pool and the
reduction in one-carbon units (in the form of 5,10-methylenetetrahydrofolate) that are critical for
nucleotide synthesis (purines and thymidylate) and methylation reactions. This leads to cell
cycle arrest, primarily at the G1-S phase transition, and ultimately induces apoptosis.[3][5]

Furthermore, SHMT2 has been implicated in regulating several key cancer-related signaling
pathways, including the MAPK and VEGF pathways.[1] By inhibiting SHMT?2, sertraline can
indirectly modulate these pathways, contributing to its anti-proliferative and anti-angiogenic
effects. The interplay between SHMT inhibition and major cancer signaling pathways is an
active area of research.
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Caption: Sertraline inhibits SHMT, disrupting serine-to-glycine conversion and downstream
metabolic pathways crucial for cancer cell proliferation.

Experimental Protocols
Protocol 1: In Vitro SHMT Enzymatic Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of sertraline on
purified SHMT1 or SHMT2 enzyme. This is a coupled enzyme assay that indirectly measures
SHMT activity by monitoring the production of a detectable product from a subsequent reaction.

Materials:

Purified recombinant human SHMT1 or SHMT2

Sertraline hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

L-Serine

Tetrahydrofolate (THF)
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o Pyridoxal 5'-phosphate (PLP)

e NADP+

e Methylene-THF dehydrogenase (MTHFD)

o Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NacCl, 0.5 mM EDTA, 1 mM DTT

e 96-well microplate (UV-transparent for spectrophotometric reading)

» Microplate reader capable of measuring absorbance at 340 nm

Procedure:

e Prepare Reagents:

o Prepare a stock solution of sertraline in DMSO. Create a serial dilution of sertraline in the
assay buffer to achieve the desired final concentrations. Ensure the final DMSO
concentration in all wells is consistent and low (e.g., <1%).

o Prepare a reaction mixture containing L-serine, THF, PLP, NADP+, and MTHFD in the
assay buffer. The optimal concentrations of these reagents should be determined
empirically but can be based on published methods.

e Enzyme and Inhibitor Pre-incubation:

o In a 96-well plate, add a fixed amount of purified SHMT enzyme to each well.

o Add varying concentrations of sertraline (or vehicle control) to the wells.

o Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at
room temperature to allow for binding.

¢ Initiate the Reaction:

o Start the enzymatic reaction by adding the reaction mixture to each well.

¢ Kinetic Measurement:
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o Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

o Measure the increase in absorbance at 340 nm over time. This corresponds to the
conversion of NADP+ to NADPH by MTHFD, which is proportional to the SHMT activity.

o Data Analysis:

o Calculate the initial reaction velocity (rate of change in absorbance) for each sertraline
concentration.

o Plot the reaction velocity against the logarithm of the sertraline concentration and fit the
data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for the in vitro SHMT enzymatic inhibition assay using sertraline.

Protocol 2: Cellular SHMT Activity Assay using Isotope
Tracing

This protocol utilizes stable isotope-labeled serine to trace its conversion to glycine in cultured
cells, providing a direct measure of cellular SHMT activity in the presence of sertraline.[3]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1236179?utm_src=pdf-body-img
https://www.biorxiv.org/content/10.1101/2020.06.12.148395v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

e Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)

o Cell culture medium and supplements

» Sertraline hydrochloride

e [2,3,3-2H]-serine (deuterated serine)

o Phosphate-buffered saline (PBS)

e Reagents for metabolite extraction (e.g., methanol, chloroform, water)

o Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass
spectrometry (LC-MS) for metabolite analysis

Procedure:
e Cell Culture and Treatment:
o Culture the cancer cells to the desired confluency in standard medium.
o Replace the medium with a medium containing a known concentration of [2,3,3-2H]-serine.

o Treat the cells with varying concentrations of sertraline (or vehicle control) for a specified
duration (e.g., 24-48 hours).

o Metabolite Extraction:
o After treatment, wash the cells with ice-cold PBS.

o Quench the metabolism and extract the intracellular metabolites using a cold two-phase
methanol-water-chloroform extraction method.

¢ Metabolite Analysis:

o Separate the polar metabolite fraction.
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o Analyze the samples by GC-MS or LC-MS to measure the isotopic enrichment in glycine
and other downstream metabolites (e.g., thymidine triphosphate).

o Data Analysis:

o Determine the fraction of labeled glycine (M+1) relative to the total glycine pool.

o Adecrease in the labeled glycine fraction in sertraline-treated cells compared to the
control indicates inhibition of cellular SHMT activity.
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Treat with [2,3,3-2H]-Serine
and Sertraline
(Metabolite Extractior)

LC-MS/GC-MS Analysis of
Isotope Enrichment

'
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Caption: Workflow for the cellular SHMT activity assay using stable isotope tracing.

Conclusion

The repurposing of sertraline as an SHMT inhibitor provides a valuable and readily available
tool for the scientific community. Its well-documented safety profile and oral bioavailability make
it an excellent candidate for in vitro and in vivo studies aimed at elucidating the role of the
serine-glycine synthesis pathway in health and disease. The protocols and data presented in
these application notes offer a solid foundation for researchers to explore the potential of
sertraline in the context of cancer metabolism and to accelerate the development of novel
therapeutic strategies targeting SHMT. Further research is warranted to determine the precise
enzymatic inhibitory constants (Ki) and to explore the full spectrum of its cellular effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1236179?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

